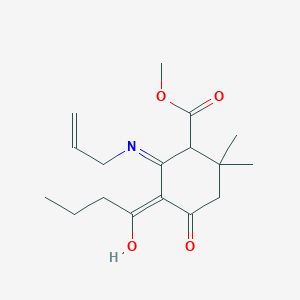
5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as DBMIT, is a synthetic compound that has attracted attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DBMIT is a thiazolidinone derivative that has a unique structure and interesting properties.
作用機序
The mechanism of action of 5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is not fully understood. Studies have shown that this compound induces apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the extrinsic pathway. This compound also disrupts the cell cycle by inhibiting the activity of cyclin-dependent kinases. In biochemistry, this compound acts as a ligand for metal ions, forming complexes that can catalyze various reactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and disrupts the cell cycle, leading to cell death. In biochemistry, this compound can form complexes with metal ions, leading to catalytic activity. In materials science, this compound can be used as a precursor for the synthesis of metal nanoparticles.
実験室実験の利点と制限
5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. This compound is also relatively expensive compared to other compounds.
将来の方向性
There are several future directions for research on 5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one. In medicinal chemistry, further studies are needed to determine the efficacy of this compound as an anti-cancer and anti-inflammatory agent. In biochemistry, more research is needed to understand the catalytic activity of this compound and its potential applications in various reactions. In materials science, this compound can be used as a precursor for the synthesis of metal nanoparticles, and further research is needed to explore its potential in this field. Overall, this compound is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
合成法
5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one can be synthesized using a simple one-pot reaction between 3,5-dibromo-2-methoxybenzaldehyde and thiosemicarbazide in the presence of acetic acid. The reaction yields this compound as a yellow-orange solid with a melting point of 255-256°C.
科学的研究の応用
5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. This compound has also been studied for its potential as an anti-inflammatory agent. In biochemistry, this compound has been used as a ligand for metal ions and studied for its catalytic activity. In materials science, this compound has been used as a precursor for the synthesis of metal nanoparticles.
特性
IUPAC Name |
(5E)-2-amino-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O2S/c1-17-9-5(2-6(12)4-7(9)13)3-8-10(16)15-11(14)18-8/h2-4H,1H3,(H2,14,15,16)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQVJYBJWOAQFV-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C=C2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Br)/C=C/2\C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-acetylphenyl)amino]carbonyl}-3,4,5,6-tetrabromobenzoic acid](/img/structure/B6097936.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6097942.png)
![methyl 4-[7-(cyclohexylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6097948.png)

![4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6097963.png)
![4-chloro-N-ethyl-2-fluoro-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6097967.png)
![5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B6097972.png)
![(4-methoxy-3,5-dimethylphenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6097984.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6097997.png)
![1-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B6098005.png)

![3-[(3,4-dimethyl-1-piperazinyl)carbonyl]-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6098018.png)
![4-bromo-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6098025.png)
![ethyl 2-anilino-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6098026.png)